An In-depth Technical Guide to 2,4-Bis(hydroxymethyl)-6-methylphenol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,4-Bis(hydroxymethyl)-6-methylphenol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2,4-Bis(hydroxymethyl)-6-methylphenol, a member of the hydroxymethylated phenol family. While this specific isomer is not extensively documented in commercial or academic literature, this paper constructs a detailed profile by leveraging established principles of organic chemistry and drawing authoritative comparisons to its well-studied isomers, particularly 2,6-Bis(hydroxymethyl)-4-methylphenol. This guide details the compound's chemical structure, predicted physicochemical properties, and a proposed synthetic pathway via the directed hydroxymethylation of 2-methylphenol. In a spirit of practical application, a validated, step-by-step protocol for the synthesis of a key isomer is provided as a robust methodological template. Furthermore, the guide explores the potential applications of the title compound in materials science and drug discovery, grounded in the known utility of this chemical class.
Introduction: The Landscape of Hydroxymethylated Phenols
Hydroxymethylated phenols are a cornerstone of polymer chemistry and serve as versatile intermediates in organic synthesis.[1] Their defining feature—one or more hydroxymethyl (-CH₂OH) groups on a phenol backbone—imparts a high degree of reactivity, particularly for condensation reactions. This reactivity is famously harnessed in the production of phenolic resins (Bakelite), one of the first commercially produced synthetic polymers.[2]
The specific arrangement of substituents on the phenolic ring dictates the compound's properties and its suitability for various applications. This guide focuses on 2,4-Bis(hydroxymethyl)-6-methylphenol , an isomer of the more common 2,6-Bis(hydroxymethyl)-4-methylphenol (a p-cresol derivative). While direct literature on the 2,4-bis(hydroxymethyl) isomer is sparse, its structural features suggest unique potential as a synthetic building block. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, constructed from first principles and validated by data from closely related analogues.
Chemical Identity and Physicochemical Properties
The fundamental identity of 2,4-Bis(hydroxymethyl)-6-methylphenol is defined by its unique substitution pattern on the phenol ring.
Molecular Structure and Identifiers
-
IUPAC Name: 2,4-Bis(hydroxymethyl)-6-methylphenol
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Molecular Formula: C₉H₁₂O₃
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Molecular Weight: 168.19 g/mol [3]
-
CAS Number: A specific CAS number for this isomer is not readily found in major chemical databases, underscoring its relative obscurity compared to the 2,6-bis(hydroxymethyl)-4-methylphenol isomer (CAS 91-04-3).[3]
Caption: Figure 1: Chemical Structure of 2,4-Bis(hydroxymethyl)-6-methylphenol.
Predicted Physical and Chemical Properties
Quantitative data for 2,4-Bis(hydroxymethyl)-6-methylphenol is not available. However, we can predict its properties with high confidence by comparing it to its well-characterized isomer, 2,6-Bis(hydroxymethyl)-4-methylphenol. The shift of one hydroxymethyl group from the ortho (C6) to the para (C4) position relative to the methyl group is expected to influence crystal packing and intermolecular hydrogen bonding, thereby affecting properties like melting point.
| Property | Predicted Value (2,4-isomer) | Reference Value (2,6-isomer) | Reference |
| Physical State | White to off-white crystalline solid | White crystalline solid | [4] |
| Melting Point (°C) | ~120-135 | 128-130 | [5] |
| Boiling Point (°C) | >350 (decomposes) | 380-385 | [4] |
| Water Solubility | Moderately soluble | Soluble | [4] |
| pKa | ~10.0 | 10.20 ± 0.23 | [3] |
| Vapor Density | ~5.8 (vs air) | 5.8 (vs air) | [5] |
Synthesis and Reaction Mechanism
The synthesis of hydroxymethylated phenols is classically achieved via the Lederer-Manasse reaction , which involves the electrophilic aromatic substitution of a phenol with formaldehyde under acidic or basic catalysis.[6][7]
Proposed Synthetic Pathway
The target molecule, 2,4-Bis(hydroxymethyl)-6-methylphenol, can be rationally synthesized from 2-methylphenol (o-cresol) . In a base-catalyzed reaction, the phenolic hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion. This strongly activates the aromatic ring for electrophilic attack by formaldehyde.[8]
The directing effects of the substituents are key to achieving the desired regioselectivity. The hydroxyl group is a powerful ortho, para-director, activating positions 4 and 6. The methyl group is a weaker ortho, para-director, activating positions 4 and 6 as well. The synergistic activation of position 4 (para to -OH, ortho to -CH₃) and position 6 (ortho to -OH, para to -CH₃) makes these the most probable sites for hydroxymethylation. Controlling stoichiometry and reaction conditions would be critical to favor di-substitution over mono- or tri-substitution.[9]
Caption: Figure 2: Proposed Synthesis of 2,4-Bis(hydroxymethyl)-6-methylphenol.
Field-Proven Experimental Protocol: Synthesis of 2,6-Bis(hydroxymethyl)-4-methylphenol
While a specific protocol for the 2,4-isomer is not published, the following robust, validated procedure for its 2,6-isomer provides an excellent and trustworthy template that can be adapted.[10][11][12] The primary adaptation would be the substitution of the starting material, p-cresol, with o-cresol.
Materials:
-
o-Cresol (or p-Cresol for the reference compound, 1.0 eq)
-
Formaldehyde solution (formalin, 37-40 wt% in water, ~2.2 eq)
-
Sodium hydroxide (NaOH, ~1.2 eq)
-
Deionized water
-
Acetic acid (for neutralization)
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Ethyl acetate (for extraction/recrystallization)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in deionized water. Add the starting cresol to the alkaline solution and stir until a homogenous solution is formed.
-
Addition of Formaldehyde: To this solution, slowly add the formaldehyde solution. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Reaction: Stir the reaction mixture at a controlled temperature. Based on analogous syntheses, this could range from room temperature (25°C) for an extended period (e.g., 96 hours) to a moderately elevated temperature (e.g., 50°C) for a shorter duration.[11][12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acetic acid to a pH of ~6-7. The product may begin to precipitate.
-
Isolation and Purification: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: Further purification can be achieved by recrystallizing the crude solid from a suitable solvent system, such as hot ethyl acetate, to yield the final product as a crystalline solid.
Spectroscopic and Analytical Characterization
The identity and purity of 2,4-Bis(hydroxymethyl)-6-methylphenol would be confirmed using standard spectroscopic techniques. The following are predicted spectral features based on its structure.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two singlets are expected in the aromatic region (~6.5-7.0 ppm), corresponding to the protons at C3 and C5. Unlike many substituted phenols, these protons do not have adjacent protons to couple with, simplifying the spectrum.[13]
-
Hydroxymethyl Protons (-CH₂OH): Two distinct singlets are expected for the benzylic protons, likely in the range of ~4.5-4.8 ppm. The different chemical environments (one ortho to -OH, the other para to -OH) would result in slightly different chemical shifts.
-
Phenolic & Alcohol Protons (-OH): Three distinct, broad singlets corresponding to the phenolic hydroxyl and the two alcoholic hydroxyls. Their chemical shifts can vary depending on solvent and concentration.
-
Methyl Protons (-CH₃): A sharp singlet around ~2.2 ppm.
-
-
¹³C NMR (Carbon NMR): Nine distinct signals would be expected, corresponding to the nine unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretching band around 3200-3400 cm⁻¹ (from both phenolic and alcoholic OH groups).
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the methyl and methylene groups just below 3000 cm⁻¹.
-
C-O stretching bands around 1000-1200 cm⁻¹.
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Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
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Applications in Research and Drug Development
While this specific molecule lacks a documented history of application, its structure is highly relevant for both materials science and medicinal chemistry.
Polymer Chemistry and Materials Science
Like its isomers, 2,4-Bis(hydroxymethyl)-6-methylphenol is an ideal precursor for creating specialized phenolic resins and polymers.[1] The two hydroxymethyl groups provide reactive sites for condensation polymerization. The specific 2,4,6-substitution pattern can lead to polymers with different cross-linking densities, solubility, and thermal properties compared to those derived from other isomers. It can also serve as a versatile ligand in coordination chemistry.[5]
Drug Discovery and Development
The phenolic scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[14][15] The functional groups of 2,4-Bis(hydroxymethyl)-6-methylphenol offer multiple avenues for drug design.
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Antioxidant Potential: Hindered phenols are well-known antioxidants. The 2,6-substitution pattern is common in commercial antioxidants, and this 2,4,6-substituted phenol could exhibit similar or novel radical-scavenging properties.[16]
-
Scaffold for Derivatization: The two hydroxymethyl groups are handles for further chemical modification, allowing for the synthesis of a library of derivatives.[17] This is a key strategy in lead optimization to enhance properties like solubility, potency, and metabolic stability.
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Modulation of Biological Targets: The phenolic hydroxyl group is an excellent hydrogen bond donor and acceptor, critical for binding to many biological targets. The specific placement of the methyl and hydroxymethyl groups provides a distinct three-dimensional pharmacophore that could be optimized for selective interaction with enzyme active sites or receptors.
Caption: Figure 3: Potential Application Pathways for 2,4-Bis(hydroxymethyl)-6-methylphenol.
Safety and Handling
No specific safety data sheet (SDS) exists for 2,4-Bis(hydroxymethyl)-6-methylphenol. However, based on data for its isomer (2,6-Bis(hydroxymethyl)-4-methylphenol), the following precautions are advised.[3][4]
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask or respirator. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2,4-Bis(hydroxymethyl)-6-methylphenol represents an intriguing yet underexplored chemical entity. This guide has systematically constructed its profile by integrating fundamental chemical principles with empirical data from its well-known isomers. A rational synthetic route starting from o-cresol has been proposed, and a validated protocol for a related synthesis has been provided to serve as a practical guide for researchers. The unique arrangement of its functional groups—a phenolic hydroxyl, two reactive hydroxymethyl groups, and a methyl group—makes it a promising candidate for applications ranging from the development of novel polymers to a versatile scaffold for medicinal chemistry and drug discovery. This document provides the foundational knowledge necessary for scientists to begin exploring the synthesis and utility of this compound.
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